2-pentyl-1H-indole

Catalog No.
S3649239
CAS No.
92039-39-9
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-pentyl-1H-indole

CAS Number

92039-39-9

Product Name

2-pentyl-1H-indole

IUPAC Name

2-pentyl-1H-indole

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h5-7,9-10,14H,2-4,8H2,1H3

InChI Key

UBXDOZCGGFBQQQ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=CC=CC=C2N1

Canonical SMILES

CCCCCC1=CC2=CC=CC=C2N1

2-Pentyl-1H-indole is a derivative of indole, characterized by the presence of a pentyl group at the 2-position of the indole ring. Indole itself is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, making it an essential component in many natural and synthetic compounds. The presence of the pentyl group influences the physical and chemical properties of 2-pentyl-1H-indole, including its solubility and reactivity.

The chemistry of 2-pentyl-1H-indole is largely influenced by the indole framework. Key reactions include:

  • Electrophilic Substitution: The most reactive position for electrophilic substitution in indoles is typically at the C3 position. In 2-pentyl-1H-indole, this reactivity can lead to various substituted derivatives depending on the electrophile used .
  • Nitration and Halogenation: These reactions can occur at the C3 position as well, with halogenation often requiring immediate use due to the instability of the resulting products .
  • Oxidation: The electron-rich nature of indoles allows for easy oxidation, which can transform 2-pentyl-1H-indole into various oxidized derivatives .

Indoles, including 2-pentyl-1H-indole, exhibit a range of biological activities. They are known for their roles in pharmacology, particularly as:

  • Antimicrobial Agents: Many indole derivatives show significant antimicrobial properties .
  • Neuroactive Compounds: Some studies suggest that compounds like 2-pentyl-1H-indole may influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants .

The synthesis of 2-pentyl-1H-indole can be achieved through several methods:

  • Fischer Indolization: This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles .
  • Palladium-Catalyzed Reactions: Modern synthetic approaches often employ palladium-catalyzed methods for constructing indole frameworks efficiently .
  • Radical Coupling Methods: These methods utilize radical intermediates to form indoles from simpler precursors, allowing for diverse functionalization options .

2-Pentyl-1H-indole has several notable applications:

  • Pharmaceuticals: As a building block in drug design, it contributes to the development of new therapeutic agents targeting various diseases.
  • Agricultural Chemicals: Its derivatives may be explored for use in pesticides or herbicides due to their biological activity.

Research into the interactions of 2-pentyl-1H-indole with biological targets is ongoing. Studies often focus on:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential psychoactive effects.
  • Enzyme Inhibition: Understanding its role in inhibiting specific enzymes may reveal pathways for therapeutic applications.

Several compounds share structural similarities with 2-pentyl-1H-indole. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-MethylindoleMethyl group at C5Exhibits different biological activity
2-EthylindoleEthyl group at C2Altered solubility and reactivity
3-PentylindolePentyl group at C3Different electrophilic substitution patterns
TryptophanAmino acid with an indole structureEssential amino acid with complex metabolism

Each compound exhibits unique reactivity and biological properties due to variations in substituents and their positions on the indole ring.

XLogP3

4.4

Wikipedia

1H-Indole, 2-pentyl-

Dates

Last modified: 02-18-2024

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